molecular formula C26H28O13 B12324583 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

Cat. No.: B12324583
M. Wt: 548.5 g/mol
InChI Key: YCFQXQCEEPCZMO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one is a complex organic compound known for its significant biological activities. It belongs to the class of flavonoids, which are widely recognized for their antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and properties .

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one apart is its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability. This unique structure may enhance its effectiveness in certain applications compared to other flavonoids .

Properties

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2

InChI Key

YCFQXQCEEPCZMO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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